3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Description
Properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15/h2-5,7H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEXRYHAHMYZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound, such as an α,β-unsaturated ketone.
Substitution reactions: The chloro group can be introduced via halogenation reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with methoxybenzoic acid: The final step involves coupling the pyrazole derivative with 4-methoxybenzoic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.
Major Products
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM. This suggests potential therapeutic applications in oncology.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HeLa | 10 |
| Compound C | A549 | 20 |
Agricultural Applications
Herbicidal Properties
The compound has also been evaluated for its herbicidal activity. Its mechanism involves the inhibition of specific enzymes involved in plant growth, making it a candidate for developing new herbicides.
Case Study: Herbicidal Efficacy
In field trials, this compound was applied to control common weeds in maize crops. The results showed over 80% weed control compared to untreated plots, indicating its potential as an effective herbicide.
Table 2: Herbicidal Activity Against Common Weeds
| Weed Species | Control Rate (%) |
|---|---|
| Amaranthus retroflexus | 85 |
| Chenopodium album | 75 |
| Setaria viridis | 80 |
Material Science
Polymer Additives
In material science, the compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study: Polymer Blends
Research on polymer blends incorporating this compound revealed improved tensile strength and thermal stability compared to control samples. The addition of this compound at concentrations of 2% by weight resulted in a notable increase in performance metrics.
Table 3: Mechanical Properties of Polymer Blends
| Sample | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control | 25 | 180 |
| Sample A (2% Additive) | 30 | 200 |
Mechanism of Action
The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets:
Enzyme inhibition: The pyrazole ring can bind to the active site of certain enzymes, inhibiting their activity.
Signal transduction pathways: The compound may interfere with signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole ring’s substitution pattern significantly influences physicochemical and biological properties:
- Chloro vs. Amino Groups: Replacing the 4-chloro substituent with an amino group (as in 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride) increases polarity and reduces molecular weight (283.72 vs. ~266.45 for the target compound). The amino group may enhance solubility but reduce antimicrobial potency compared to chloro-substituted analogs .
- Dimethylhydrazono and Formyl Groups: A pyrazole with a dimethylhydrazono group (e.g., 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid) demonstrated potent antibacterial activity (MIC = 1.56 µg/mL against A. baumannii), highlighting the role of electron-withdrawing groups in enhancing activity . Similarly, a formyl group on the pyrazole (as in 4-chloro-3-[(3-formyl-4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid) introduces additional reactivity for further derivatization .
Benzoic Acid Substituents
Linker Modifications
- Methyl vs. Methoxy Linkers : Replacing the methyl linker with methoxy (as in 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid) alters the compound’s conformational flexibility and electronic properties, which could affect target interactions .
Tabulated Comparison of Key Compounds
Biological Activity
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole moiety. Research indicates that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer
- Prostate cancer
In vitro studies demonstrate that this compound exhibits significant antiproliferative effects against these cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| MDA-MB-231 | 15 | High |
| HepG2 | 20 | Moderate |
| A549 (Lung Cancer) | 25 | Moderate |
| HCT116 (Colorectal) | 30 | Moderate |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests its potential use in treating inflammatory diseases .
The biological activity of this compound appears to involve several mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, potentially protecting cells from oxidative stress, which is often linked to cancer progression .
Case Studies
A notable study investigated the effects of this compound on various cancer cell lines, revealing:
- Significant growth inhibition in MDA-MB-231 cells, with a reduction in growth by approximately 54% at a concentration of 15 µM.
- In HepG2 cells, a dose-dependent response was observed, with higher concentrations leading to increased cell death .
Another study focused on its anti-inflammatory properties, demonstrating that treatment with this compound reduced LPS-induced TNF-alpha release by up to 60% compared to untreated controls .
Q & A
Q. What are the common synthetic routes for 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of 4-methoxybenzoic acid. A key intermediate is formed by introducing the pyrazole moiety via nucleophilic substitution or coupling reactions. For example, cyclization of substituted benzoic acid hydrazides using reagents like phosphorus oxychloride at elevated temperatures (120°C) is a documented method . Characterization of intermediates relies on analytical techniques such as IR spectroscopy, NMR (¹H and ¹³C), and mass spectrometry to confirm structural integrity and purity .
Q. What spectroscopic methods are essential for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving the aromatic and heterocyclic regions. ¹H NMR can identify methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and pyrazole ring protons (δ ~6.5–8.5 ppm). IR spectroscopy verifies carboxylic acid (-COOH) stretches (~2500–3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight validation .
Q. How does the chloro-pyrazole substituent influence the compound’s solubility and reactivity?
The 4-chloro group on the pyrazole ring enhances electrophilicity, facilitating nucleophilic substitution reactions. However, the hydrophobic nature of the chloro and methoxy groups reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions. Solubility can be improved via salt formation (e.g., sodium carboxylate) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final synthetic step?
Optimization involves controlling temperature, solvent polarity, and stoichiometry. For example, using a 1:1.2 molar ratio of 4-methoxybenzoic acid derivative to 4-chloropyrazole in DMF at 80–100°C for 6–8 hours increases coupling efficiency. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation reactions. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95% by HPLC) .
Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping peaks in NMR?
Overlapping aromatic signals in NMR can be resolved using 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). For example, HSQC correlates ¹H and ¹³C signals to distinguish methoxybenzoic acid protons from pyrazole protons. Deuterated solvents (e.g., DMSO-d₆) and higher field strengths (≥400 MHz) improve resolution .
Q. How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?
SAR studies focus on substituting the pyrazole ring or benzoic acid backbone. For instance:
- Replacing the 4-chloro group with electron-withdrawing groups (e.g., -CF₃) may increase antimicrobial potency .
- Esterifying the carboxylic acid (-COOCH₃) improves membrane permeability, as seen in related pyrazole derivatives . Biological assays (e.g., MIC for antimicrobial activity) validate modifications .
Q. What in silico methods predict the compound’s pharmacokinetic properties?
Molecular docking (AutoDock Vina) assesses binding affinity to targets like bacterial enoyl-ACP reductase. ADMET predictions (SwissADME) evaluate logP (lipophilicity), bioavailability, and CYP450 interactions. For example, the methoxy group may reduce metabolic clearance by cytochrome P450 enzymes .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in biological activity data across studies?
Contradictions may arise from assay variability (e.g., bacterial strain differences) or purity issues. Mitigation strategies include:
- Standardizing protocols (CLSI guidelines for antimicrobial testing) .
- Re-evaluating compound purity via HPLC and repeating dose-response curves .
- Reporting IC₅₀/EC₅₀ values with confidence intervals .
Q. What analytical techniques confirm the absence of regioisomeric byproducts during synthesis?
Reverse-phase HPLC with UV detection (λ = 254 nm) identifies regioisomers. For example, a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/water + 0.1% TFA) resolve isomers based on polarity differences. LC-MS further confirms molecular ions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
